molecular formula C17H19NO2 B12097818 Methyl 4-(4-amino-2-methylphenethyl)benzoate

Methyl 4-(4-amino-2-methylphenethyl)benzoate

Cat. No.: B12097818
M. Wt: 269.34 g/mol
InChI Key: WXELTXDQPCAHCA-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-2-methylphenethyl)benzoate is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzoic acid, featuring a methyl ester group and a substituted phenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-amino-2-methylphenethylamine and methyl 4-bromobenzoate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 4-(4-amino-2-methylphenethyl)benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(4-amino-2-methylphenethyl)benzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It may serve as a lead compound for the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives could exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers or resins with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(4-amino-2-methylphenethyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific receptors or enzymes, altering their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-amino-2-methylphenyl)benzoate: Similar structure but lacks the ethyl linkage.

    Ethyl 4-(4-amino-2-methylphenethyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 4-(4-amino-2-methylphenethyl)benzoate hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both an amino group and a methyl ester provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 4-[2-(4-amino-2-methylphenyl)ethyl]benzoate

InChI

InChI=1S/C17H19NO2/c1-12-11-16(18)10-9-14(12)6-3-13-4-7-15(8-5-13)17(19)20-2/h4-5,7-11H,3,6,18H2,1-2H3

InChI Key

WXELTXDQPCAHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CCC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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